

Application Note: High-Resolution Mass Spectrometric Analysis of Citalopram N-oxide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Citalopram-d6 N-Oxide

CAS No.: 1189652-54-7

Cat. No.: B564278

[Get Quote](#)

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other mood disorders.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolism, which occurs primarily in the liver via cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6.[1][2] This biotransformation yields several metabolites, including desmethylcitalopram (DCT), didesmethylcitalopram (DDCT), a deaminated propionic acid derivative, and citalopram N-oxide.[2][3]

Citalopram N-oxide is a notable metabolite formed through the N-oxidation of the parent drug's tertiary amine.[2][4] Accurate identification and characterization of such metabolites are critical throughout the drug development process to understand pharmacokinetics, assess potential toxicity, and ensure product purity.[5]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as a premier analytical tool for these investigations.[6][7] Its ability to provide sub-5 ppm mass accuracy allows for the confident determination of elemental

compositions, a cornerstone of unknown metabolite identification.[8][9] This application note presents a comprehensive protocol for the robust identification and structural characterization of citalopram N-oxide in a biological matrix using LC-HRMS. We detail a streamlined sample preparation method, optimized instrumental conditions, and a systematic approach to data interpretation, including fragmentation analysis.

Principle of the Method

The core of this method relies on the unparalleled specificity of LC-HRMS.[6] Samples are first subjected to a simple protein precipitation step to remove the bulk of the matrix interference.[10][11] The extract is then chromatographically separated to resolve the analyte of interest from isomers and other matrix components.

Upon introduction into the mass spectrometer using a positive electrospray ionization (ESI+) source, the analyte is ionized to form a protonated molecule, $[M+H]^+$. The HRMS analyzer (e.g., an Orbitrap or Q-TOF) measures the mass-to-charge ratio (m/z) of this ion with high precision. This accurate mass measurement is the first key identifier.[9][12]

For structural confirmation, a data-dependent acquisition (DDA) or "All-Ions Fragmentation" (AIF) approach is employed.[13] The instrument isolates the precursor ion of interest ($[M+H]^+$) and subjects it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting product ions (fragments) are also measured with high mass accuracy, creating a fragmentation "fingerprint" that is characteristic of the molecule's structure.[6] This MS/MS spectrum provides definitive evidence for the analyte's identity.

Experimental Protocol

3.1. Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.
- Additives: Formic acid (FA), 99% purity or higher.
- Standards: Citalopram N-oxide analytical standard, Citalopram-d6 (internal standard).
- Biological Matrix: Blank human plasma.

- Consumables: 1.5 mL microcentrifuge tubes, autosampler vials.

3.2. Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum, which would otherwise interfere with the analysis.[10][14] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a suitable solvent for the subsequent LC analysis.[10] An internal standard (IS), such as a stable isotope-labeled version of the parent drug (Citalopram-d6), is added to account for variations in extraction efficiency and instrument response.

Protocol:

- Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (e.g., 1 μ g/mL Citalopram-d6 in MeOH).
- Add 300 μ L of cold acetonitrile (containing 0.1% FA) to the plasma sample.
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[10]
- Centrifuge the tube at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 5 μ L of the supernatant into the LC-HRMS system.

3.3. Instrumentation and LC-HRMS Conditions

Rationale: A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar compounds like citalopram and its metabolites.[15][16] A gradient elution with acetonitrile and water, acidified with formic acid, ensures good peak shape and efficient ionization in ESI+ mode. HRMS parameters are set to achieve high resolution for accurate mass measurements while maintaining sufficient sensitivity.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temp.	40 °C
LC Gradient	Time (min)
0.0	
1.0	
8.0	
10.0	
10.1	
12.0	

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter	Value
Instrument	Q Exactive Orbitrap MS (or equivalent)
Ionization Mode	Heated Electrospray Ionization (HESI), Positive
Capillary Temp.	320 °C
Sheath Gas	40 (arbitrary units)
Aux Gas	10 (arbitrary units)
Spray Voltage	3.5 kV
Scan Mode	Full MS / dd-MS ² (Data-Dependent)
Full MS Res.	70,000
dd-MS ² Res.	17,500
Scan Range	m/z 100 - 500
Collision Energy	Stepped NCE 15, 30, 45

Results and Discussion

4.1. Unambiguous Identification via Accurate Mass

The primary confirmation of citalopram N-oxide is the detection of its protonated molecule, $[M+H]^+$, within a narrow mass tolerance window (typically < 5 ppm).^[9] The elemental composition of citalopram N-oxide is $C_{20}H_{21}FN_2O_2$.^[17] The theoretical exact mass can be calculated and compared to the experimentally measured mass.

- Chemical Formula: $C_{20}H_{21}FN_2O_2$
- Protonated Formula: $[C_{20}H_{22}FN_2O_2]^+$
- Theoretical Monoisotopic Mass ($[M+H]^+$): 341.1660 Da

An experimentally observed mass of, for example, 341.1658 Da would correspond to a mass error of -0.59 ppm, providing strong evidence for the presence of the target analyte.

4.2. Structural Elucidation via MS/MS Fragmentation

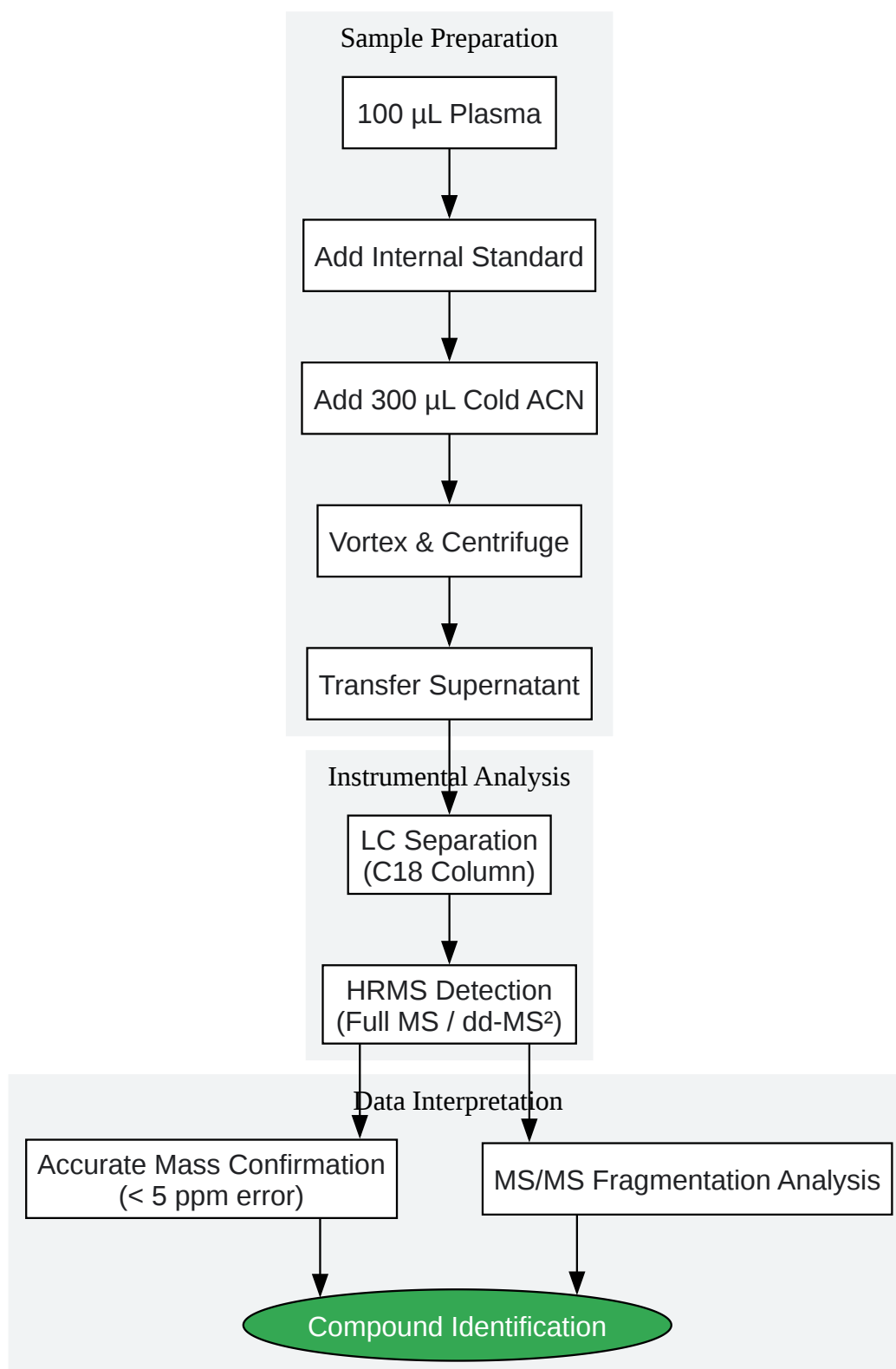
The fragmentation pattern provides the definitive structural fingerprint. For N-oxides, a characteristic loss of an oxygen atom ($[M+H-16]^+$) is a common and diagnostic fragmentation pathway, effectively reverting the metabolite to the protonated parent drug.^[18] The fragmentation of citalopram itself is known to involve the loss of the dimethylamine group or cleavage of the side chain.^[19]

Table 3: Predicted Fragment Ions for Citalopram N-oxide ($[M+H]^+ = 341.1660$)

Theoretical m/z	Proposed Formula	Description of Loss
325.1711	$[C_{20}H_{22}FN_2O]^+$	Loss of Oxygen (Deoxygenation) -> $[Citalopram+H]^+$
262.0972	$[C_{18}H_{12}FNO]^+$	Loss of Dimethylaminopropyl N-oxide side chain
109.0444	$[C_7H_5O]^+$	Benzofuran core fragment
58.0651	$[C_3H_8N]^+$	Dimethylamine fragment

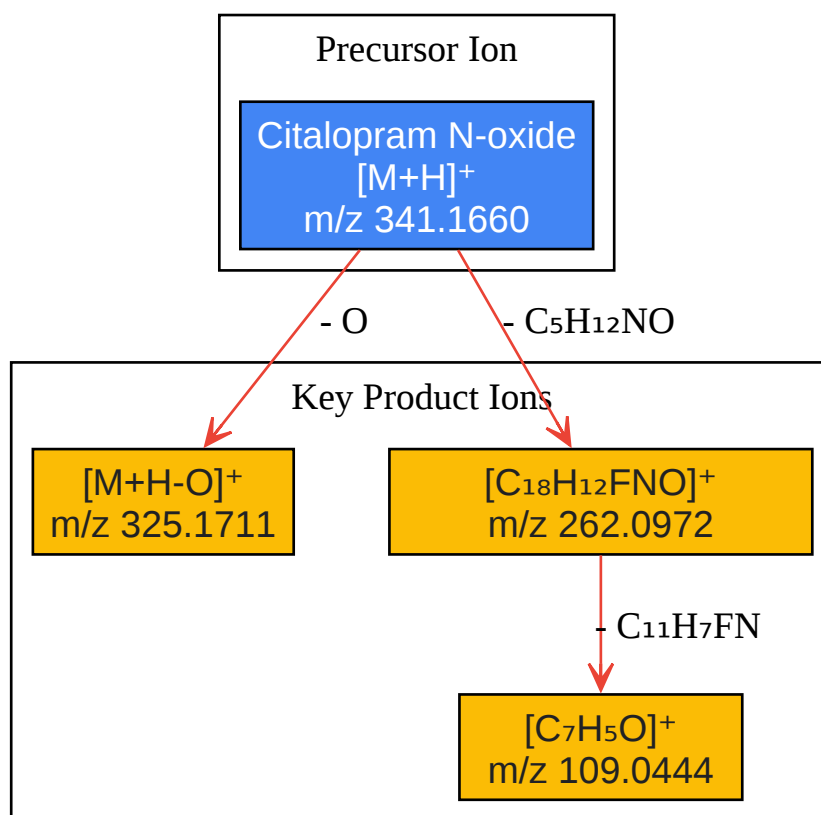
The observation of the ion at m/z 325.1711 is particularly strong evidence, as it corresponds to the accurate mass of protonated citalopram, confirming the N-oxide structure.^[18]

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow from sample preparation to final identification.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for Citalopram N-oxide.

Conclusion

This application note provides a robust and reliable protocol for the identification of citalopram N-oxide using LC-HRMS. The combination of a straightforward sample preparation method, optimized chromatography, and the specificity of high-resolution mass spectrometry enables unambiguous confirmation of the metabolite's identity. The multi-faceted approach, leveraging accurate mass measurement of both precursor and product ions, ensures a high degree of confidence in the results, making this method highly suitable for applications in drug metabolism studies, pharmacokinetic research, and quality control environments.

References

- LC-HRMS/MS Method Development for the Analysis of Nerve Agents in Bone. (2021). YouTube. Retrieved from [\[Link\]](#)

- Development of an LC-HRMS metabolomics method with high specificity for metabolite identification using all ion fragmentation (AIF) acquisition. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [\[Link\]](#)
- Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. (2018). National Institutes of Health (NIH). Retrieved from [\[Link\]](#)
- High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. (2024). National Institutes of Health (NIH). Retrieved from [\[Link\]](#)
- LC–MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved from [\[Link\]](#)
- Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. (2020). National Institutes of Health (NIH). Retrieved from [\[Link\]](#)
- PharmGKB summary: citalopram pharmacokinetics pathway. (n.d.). National Institutes of Health (NIH). Retrieved from [\[Link\]](#)
- Celexa Approval Package. (n.d.). accessdata.fda.gov. Retrieved from [\[Link\]](#)
- Citalopram N-oxide. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Proposed fragmentations for citalopram at the MS2 stage. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Citalopram Hydrobromide. (2011). SciELO. Retrieved from [\[Link\]](#)

- Citalopram. (n.d.). Wikipedia. Retrieved from [[Link](#)]
- Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (n.d.). CUNY Academic Works. Retrieved from [[Link](#)]
- Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [[Link](#)]
- Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). PubMed. Retrieved from [[Link](#)]
- Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. (n.d.). PubMed. Retrieved from [[Link](#)]
- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). MDPI. Retrieved from [[Link](#)]
- Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2024). Semantic Scholar. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Citalopram - Wikipedia \[en.wikipedia.org\]](#)
- [2. ClinPGx \[clinpgx.org\]](#)
- [3. accessdata.fda.gov \[accessdata.fda.gov\]](#)
- [4. bocsci.com \[bocsci.com\]](#)
- [5. bioagilytix.com \[bioagilytix.com\]](#)
- [6. technologynetworks.com \[technologynetworks.com\]](#)
- [7. LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [8. youtube.com \[youtube.com\]](https://www.youtube.com)
- [9. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [10. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [11. documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com)
- [12. baarslab.wordpress.ncsu.edu \[baarslab.wordpress.ncsu.edu\]](https://baarslab.wordpress.ncsu.edu)
- [13. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [14. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [15. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [16. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [17. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Citalopram-N-oxide)
- [18. Fragmentation of N-oxides \(deoxygenation\) in atmospheric pressure ionization: investigation of the activation process - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [19. scielo.br \[scielo.br\]](https://scielo.br)
- To cite this document: BenchChem. [Application Note: High-Resolution Mass Spectrometric Analysis of Citalopram N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564278/docs#application-note-high-resolution-mass-spectrometric-analysis-of-citalopram-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)